molecular formula C20H26Na2O5S B1671073 Ecabet sodium CAS No. 86408-72-2

Ecabet sodium

Cat. No. B1671073
CAS RN: 86408-72-2
M. Wt: 424.5 g/mol
InChI Key: NQQLQPVASUVBKM-MUMAJMNHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ecabet sodium is an anti-ulcer agent that is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis . It has high affinity to gastric adherent mucus, which plays a crucial role in protecting the gastric epithelium against acid and pepsin . It is also used as a prescription eye drop for the treatment of dry eye syndrome .


Synthesis Analysis

Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis and gastric adaptive relaxation in the human stomach . It was prepared by the simple mixing method in a pH-adjusted solution based on the electrostatic interaction between the sulfonate (negatively charged) group from ecabet and the amine (positively charged) group from chitosan .


Molecular Structure Analysis

The molecular structure of Ecabet sodium was studied using everted sacs of rat stomach incubated in HCl solution containing pepsin with or without ecabet . Pepsin treatment partially lowered the molecular weight of native glycoproteins in the adherent mucus, but Ecabet prevented this shift in molecular size .


Chemical Reactions Analysis

Ecabet sodium works by enhancing the protective action of the gastric mucosa. It increases the production of mucus and bicarbonate, which are essential for protecting the stomach lining from the harsh acidic environment . It also reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice .


Physical And Chemical Properties Analysis

Ecabet sodium is a prescription eye drop for the treatment of dry eye syndrome. It represents a new class of molecules that increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . The chemical Ecabet Sodium has a known molecular formula of C20-H28-O5-S.Na .

Scientific Research Applications

1. Efficacy in Helicobacter pylori Eradication

Ecabet sodium has been studied for its role in eradicating Helicobacter pylori, a common cause of stomach ulcers. Research indicates that ecabet sodium can enhance the effectiveness of standard treatments for H. pylori infection, leading to improved eradication rates and potentially reduced therapy-associated side effects (You‐hua Wang et al., 2014). Additionally, ecabet sodium has been combined with other medications like omeprazole, amoxicillin, and metronidazole in quadruple therapy regimens, showing promise in cases where first-line H. pylori treatments fail (W. Koizumi et al., 2009).

2. Treatment of Reflux Esophagitis

Studies on rats have demonstrated the potential of ecabet sodium in treating experimentally induced reflux esophagitis. It appears to mitigate the severity of esophagitis and promote healing, suggesting a protective role against this condition (N. Omura et al., 2000).

3. Ulcerative Colitis Management

Ecabet sodium has shown effectiveness in the treatment of ulcerative colitis, particularly in forms of enema therapy. It appears to promote the healing of ulcerations and enhance the restitution of intestinal epithelial cells, suggesting a novel treatment approach for this chronic inflammatory condition (T. Takagi et al., 2010).

4. Gastro-Retentive Forms for Gastric Ulcer Treatment

Research has explored the use of gastro-retentive dosage forms of ecabet sodium for treating gastric ulcers in rats. These forms appear to extend the mucoprotective effect of ecabet sodium, potentially offering a more effective treatment for gastric ulcers (Juyoung Kim et al., 2014).

5. Mucosal Protective Effects

Ecabet sodium has been studied forits mucosal protective effects, particularly in the context of pepsin inhibition and interaction with mucus. This could be relevant in the treatment of conditions like peptic ulcer disease and reflux oesophagitis. The ability of ecabet sodium to inhibit pepsin activity in human gastric juice and its interaction with gastric mucin, as seen in increases in mucosal viscosity, suggest its potential in strengthening the mucosal barrier against gastrointestinal disorders (J. Pearson & N. Roberts, 2001).

properties

IUPAC Name

sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVIHORGZULVTN-YGJXXQMASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecabet sodium

CAS RN

86408-72-2
Record name Ecabet sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECABET SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51MO2B2OSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
KINOSHITA, ENDO, YASOSHIMA… - Alimentary …, 1999 - Wiley Online Library
Background : Ecabet sodium, a novel non‐systemic anti‐ulcer agent, possesses high affinity to gastric adherent mucus, which plays an important role in the protection of the gastric …
Number of citations: 21 onlinelibrary.wiley.com
Y Matsumoto, M Ito, K Haruma, N Manabe… - Gastrointestinal …, 2007 - giejournal.org
Background: It is reported that one of the pathophysiological factors involved with functional dyspepsia (FD) is gastric adaptive ralaxation (GAR). We have reported that it is possible to …
Number of citations: 2 www.giejournal.org
Y Wang, B Wang, ZF Lv, Y Yang, F Wang… - …, 2014 - Wiley Online Library
… The use of ecabet sodium does not increase the side effects based on our meta-… Thus, ecabet sodium-containing therapy has recently resurfaced as a treatment strategy. Ecabet sodium …
Number of citations: 15 onlinelibrary.wiley.com
M KINOSHITA, H IWASAKI, A YASOSHIMA… - Biological and …, 1993 - jstage.jst.go.jp
Effects of ecabet sodium (TA-2711), a locally acting antiulcer agent, on prostanoid production and the morphology of the rat gastrointestinal mucosa were studied in comparison with …
Number of citations: 26 www.jstage.jst.go.jp
M Kinoshita, H Tamaki - Digestive diseases and sciences, 1997 - Springer
The gastroprotective agent ecabet sodium(ecabet, 12-sulfodehydroabietic acid monosodium salt)increases the formation of prostaglandin (PG)E 2 and I 2 by gastric mucosa. Inthe …
Number of citations: 21 link.springer.com
N Omura, H Kashiwagi, G Chen, F Yano… - Journal of …, 2000 - Springer
… In the ecabet sodium group, esophagitis developed in five of the nine surviving animals (… ecabet sodium group than in the esophagitis group. These results suggest that ecabet sodium …
Number of citations: 11 link.springer.com
T Takagi, Y Naito, T Okuda, K Uchiyama… - Journal of …, 2010 - Wiley Online Library
Background and Aims: Ecabet sodium (ES) is a gastric mucosal protective and ulcer‐healing agent. Recently enema therapy with ES was found to be effective for the treatment of …
Number of citations: 16 onlinelibrary.wiley.com
JY Kim, HJ Bae, J Choi, JR Lim, SW Kim… - Archives of pharmacal …, 2014 - Springer
… The purpose of the present study is to investigate the influence of gastric retention of ecabet sodium (ECS) on its mucoprotective effect in rat ulcer models. Mini-tablets containing 9 mg …
Number of citations: 13 link.springer.com
Y ITO, A HONGO, M KINOSHITA… - Biological and …, 1995 - jstage.jst.go.jp
To investigate the mechanism of the anti-urease action of ecabet sodium (ecabet) observed in Helicobacter pylori in vitro, the effects of ecabet on purified urease from jack bean were …
Number of citations: 12 www.jstage.jst.go.jp
K Shibata, Y Ito, A Hongo, A Yasoshima… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… ecabet sodium for the stomach wall (12) seems to contribute to its antiulcer effect. In regard to H. pylori, we have found that ecabet sodium … Therefore, we presumed that ecabet sodium …
Number of citations: 58 journals.asm.org

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